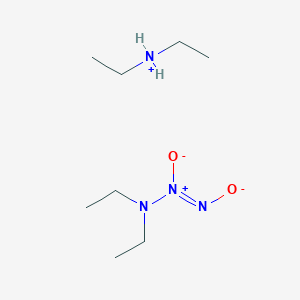

DEA NONOate (Diethylamine nonoate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DEA NONOate, also known as Diethylamine nonoate, is a nitric oxide donor compound. It is widely used in scientific research due to its ability to release nitric oxide in a controlled manner. The compound is often utilized in studies related to oxidative stress, reactive nitrogen species, and various physiological processes involving nitric oxide .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: DEA NONOate is synthesized through the reaction of diethylamine with nitric oxide. The process involves the formation of a diazeniumdiolate structure, which is responsible for the controlled release of nitric oxide. The reaction typically occurs under anhydrous conditions to prevent the premature release of nitric oxide .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation. The key is to maintain anhydrous conditions and control the reaction environment to ensure the stability of the final product .

Análisis De Reacciones Químicas

Types of Reactions: DEA NONOate primarily undergoes dissociation reactions to release nitric oxide. This process is pH-dependent and follows first-order kinetics. The compound can also participate in reductive nitrosylation reactions .

Common Reagents and Conditions:

Reagents: Diethylamine, nitric oxide

Conditions: Anhydrous environment, controlled temperature (typically 22-25°C for stability)

Major Products: The primary product of DEA NONOate dissociation is nitric oxide. This release is utilized in various biochemical and physiological studies .

Aplicaciones Científicas De Investigación

DEA NONOate has a wide range of applications in scientific research:

Chemistry: Used as a reagent for reductive nitrosylation of catalysts.

Biology: Investigated for its role in cellular signaling and oxidative stress responses.

Mecanismo De Acción

DEA NONOate releases nitric oxide through a pH-dependent dissociation process. The nitric oxide then interacts with various molecular targets, including soluble guanylyl cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling pathway is crucial for vasodilation and other physiological effects .

Comparación Con Compuestos Similares

- MAHMA NONOate

- PAPA NONOate

- DETA NONOate

Comparison: DEA NONOate is unique due to its specific release kinetics and stability under physiological conditions. Compared to other NONOates, it has a relatively short half-life, making it suitable for studies requiring rapid nitric oxide release .

DEA NONOate stands out for its versatility and effectiveness as a nitric oxide donor, making it a valuable tool in various scientific disciplines.

Propiedades

Fórmula molecular |

C8H22N4O2 |

|---|---|

Peso molecular |

206.29 g/mol |

Nombre IUPAC |

(Z)-diethylamino-oxido-oxidoiminoazanium;diethylazanium |

InChI |

InChI=1S/C4H11N3O2.C4H11N/c1-3-6(4-2)7(9)5-8;1-3-5-4-2/h8H,3-4H2,1-2H3;5H,3-4H2,1-2H3/b7-5-; |

Clave InChI |

BCWUDVHLRZWMBE-YJOCEBFMSA-N |

SMILES isomérico |

CC[NH2+]CC.CCN(CC)/[N+](=N/[O-])/[O-] |

SMILES canónico |

CC[NH2+]CC.CCN(CC)[N+](=N[O-])[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351581.png)

![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351628.png)

![N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide,monohydrochloride](/img/structure/B12351629.png)

![2-[2-[2-chloro-3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;perchlorate](/img/structure/B12351653.png)

![2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12351666.png)